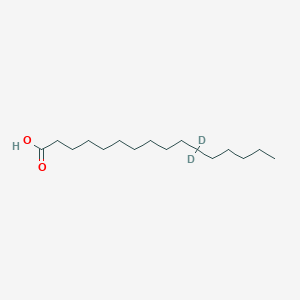

Palmitic acid-d2-5

Descripción

BenchChem offers high-quality Palmitic acid-d2-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitic acid-d2-5 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H32O2 |

|---|---|

Peso molecular |

258.44 g/mol |

Nombre IUPAC |

11,11-dideuteriohexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i6D2 |

Clave InChI |

IPCSVZSSVZVIGE-NCYHJHSESA-N |

SMILES isomérico |

[2H]C([2H])(CCCCC)CCCCCCCCCC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Navigating Deuterium Labeling: A Technical Guide to the Isotopic Purity of D2-Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available deuterium-labeled palmitic acid, specifically focusing on d2 variants. The accurate determination of isotopic purity is critical for researchers utilizing these molecules as internal standards in quantitative mass spectrometry-based assays, as tracers in metabolic flux studies, and in the development of deuterated drugs to alter metabolic profiles. This document outlines the common isotopologues of d2-palmitic acid, presents their isotopic purity data, and details the experimental methodologies used for this determination.

Understanding D2-Palmitic Acid Nomenclature

The designation "d2-palmitic acid" indicates that two hydrogen atoms in the palmitic acid molecule have been replaced by deuterium atoms. However, the position of this substitution is crucial for its application and is specified by a numerical prefix. The query "Palmitic acid-d2-5" does not conform to standard chemical nomenclature for commercially available isotopologues. The most common and readily available forms of d2-palmitic acid are deuterated at the C-2 or C-13 positions. This guide will focus on these two variants:

-

Palmitic acid-2,2-d2: Deuterium atoms are located on the carbon atom adjacent to the carboxyl group.

-

Palmitic acid-13,13-d2: Deuterium atoms are located further down the alkyl chain.

The precise location of the deuterium labels is a critical determinant of the molecule's utility in various research applications.

Figure 1. Chemical structures of palmitic acid and its common d2 isotopologues.

Data Presentation: Isotopic Purity of D2-Palmitic Acid Variants

The isotopic purity of commercially available deuterated compounds is a critical parameter for ensuring the accuracy and reliability of experimental results. The following table summarizes the reported isotopic purity for common d2-palmitic acid variants from various suppliers.

| Compound Name | Supplier | Catalog Number | Isotopic Purity Specification | Chemical Purity |

| Palmitic acid-2,2-d2 | Cayman Chemical | 9001876 | ≥98% deuterated forms (d1-d2) | - |

| Palmitic acid-2,2-d2 | Santa Cruz Biotechnology | sc-224593 | 98% | - |

| Palmitic acid-2,2-d2 | Sigma-Aldrich | 660914 | 98 atom % D | 99% (CP) |

| Palmitic acid-13,13-d2 | Cambridge Isotope Laboratories | DLM-2891 | - | 98% |

Note: "atom % D" refers to the percentage of deuterium atoms at the specified labeled positions. "≥98% deuterated forms (d1-d2)" indicates that the sum of singly and doubly deuterated species is at least 98%. CP denotes Chemical Purity.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated fatty acids is primarily accomplished through mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the position and extent of deuteration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of fatty acids due to its high resolution and sensitivity. The following protocol outlines a general procedure for determining the isotopic purity of d2-palmitic acid.

1. Sample Preparation and Derivatization:

-

Objective: To convert the non-volatile fatty acid into a volatile derivative suitable for GC analysis.

-

Procedure:

-

A known amount of the d2-palmitic acid standard is dissolved in an appropriate organic solvent (e.g., isooctane).

-

To enhance volatility, the carboxylic acid group is derivatized. A common method is esterification to form a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. For FAMEs, a reagent such as boron trifluoride in methanol is used. For PFB esters, pentafluorobenzyl bromide is used, which is particularly effective for analysis by negative chemical ionization (NCI) MS.[1][2]

-

The derivatized sample is then extracted and concentrated.

-

2. GC-MS Analysis:

-

Objective: To separate the derivatized palmitic acid from any impurities and to determine the relative abundance of the d0, d1, and d2 isotopologues.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole instrument).

-

GC Conditions:

-

Column: A capillary column suitable for fatty acid analysis (e.g., a wax or a polysiloxane-based column).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed to ensure good separation of fatty acids.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) can be used. NCI is often preferred for PFB derivatives due to its high sensitivity.

-

Detection Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, the instrument is set to detect the molecular ions (or characteristic fragment ions) of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) palmitic acid derivatives.

-

Data Analysis: The isotopic purity is calculated by integrating the peak areas of the corresponding ions for the d0, d1, and d2 species. The percentage of each isotopologue is then determined relative to the total integrated area of all detected isotopologues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative to GC-MS, particularly for samples that are difficult to volatilize or for high-throughput analyses.

1. Sample Preparation:

-

Objective: To extract the fatty acid from its matrix and prepare it for LC-MS/MS analysis.

-

Procedure:

-

The d2-palmitic acid is dissolved in a suitable solvent.

-

For complex samples, a lipid extraction (e.g., using the Folch or Bligh-Dyer method) may be necessary.

-

Saponification can be performed to release free fatty acids from complex lipids.[3]

-

Derivatization may not always be necessary for LC-MS/MS, but it can be used to improve ionization efficiency and chromatographic retention.

-

2. LC-MS/MS Analysis:

-

Objective: To separate the palmitic acid from other components and quantify the different isotopologues.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

-

LC Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used for fatty acid separation.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, methanol, isopropanol) with additives like formic acid or ammonium acetate to aid ionization.[3]

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique used on triple quadrupole instruments. Specific precursor-to-product ion transitions are monitored for each isotopologue of palmitic acid.[3]

-

Data Analysis: The peak areas of the MRM transitions for the d0, d1, and d2 species are integrated. The isotopic distribution is then calculated to determine the isotopic purity.

-

Figure 2. Experimental workflow for determining the isotopic purity of d2-palmitic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is excellent for determining the overall isotopic distribution, NMR spectroscopy provides detailed information about the specific location of the deuterium labels and can also be used for quantification.

-

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the absence or reduction of a signal at a specific chemical shift corresponding to a particular proton indicates its replacement with deuterium. By integrating the remaining proton signals relative to a known internal standard, the degree of deuteration at specific sites can be quantified.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal at a specific chemical shift confirms the location of the deuterium label. The integral of the ²H signal can be used to determine the relative abundance of deuterium at different positions.[4]

-

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from that of carbon and hydrogen (C-H), resulting in a characteristic splitting pattern in the ¹³C NMR spectrum. This can be used to confirm the position of deuteration.

The combination of these analytical techniques provides a comprehensive characterization of the isotopic purity and structural integrity of d2-palmitic acid, ensuring its suitability for demanding research applications.

References

A Technical Guide to the Synthesis and Characterization of Deuterium-Labeled Palmitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterium-labeled palmitic acid, a crucial tool in metabolic research and drug development. The incorporation of deuterium atoms into palmitic acid allows for its use as a stable isotope tracer to quantitatively study fatty acid metabolism, absorption, and distribution in vivo and in vitro.[1][2] This document details established synthetic protocols, comprehensive characterization methodologies, and presents key quantitative data to aid researchers in the effective application of this valuable analytical standard.

Synthesis of Deuterium-Labeled Palmitic Acid

The introduction of deuterium into the palmitic acid molecule can be achieved through various chemical methods. The choice of method often depends on the desired labeling pattern (e.g., specific positions or perdeuteration) and the available starting materials.

Catalytic Hydrogen-Deuterium Exchange

A common and effective method for preparing perdeuterated fatty acids (where all hydrogens are replaced by deuterium) is through heterogeneous catalytic exchange with deuterium gas (D₂) or in the presence of a deuterium source like D₂O.

Experimental Protocol: Palladium on Carbon (Pd/C) Catalyzed Exchange

This protocol is adapted from a general method for deuteration.[3]

-

Catalyst Preparation: In a reaction vessel, suspend palmitic acid and 10% Palladium on activated carbon (Pd/C) in an appropriate solvent.

-

Deuterium Introduction: The system is then placed under a deuterium gas (D₂) atmosphere. For methods utilizing D₂O, the reaction is conducted in heavy water.[3]

-

Reaction Conditions: The mixture is typically heated and stirred for an extended period to facilitate the exchange of hydrogen atoms for deuterium.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The solvent is evaporated, and the resulting deuterated palmitic acid is purified, often by recrystallization or chromatography, to yield the final product.

Chemoenzymatic Synthesis for Stereospecific Labeling

For studies requiring stereospecific deuterium labeling, chemoenzymatic methods offer precise control over the position of the deuterium atoms.[4] This approach is particularly useful for investigating the stereochemical course of enzymatic reactions involving fatty acids.[4]

Experimental Protocol: Lipase-Catalyzed Resolution and Subsequent Deuteration

This method involves the kinetic resolution of a racemic mixture of secondary propargylic alcohols catalyzed by a lipase, followed by chemical transformations to introduce deuterium.[4]

-

Enzymatic Resolution: A racemic secondary propargylic alcohol is subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted alcohols.

-

Introduction of Deuterium: The resolved alcohol is then converted into a good leaving group (e.g., mesylate or tosylate). Subsequent nucleophilic substitution with a deuterium source, such as lithium aluminum deuteride (LiAlD₄), introduces the deuterium label stereospecifically.[5]

-

Elaboration to Palmitic Acid: The resulting deuterated alcohol undergoes a series of chemical transformations, including chain elongation and oxidation of the alcohol to a carboxylic acid, to yield the stereospecifically deuterium-labeled palmitic acid.[5]

Synthesis Workflow

Caption: General workflow for the synthesis of deuterium-labeled palmitic acid.

Characterization of Deuterium-Labeled Palmitic Acid

Thorough characterization is essential to confirm the isotopic enrichment and chemical purity of the synthesized deuterated palmitic acid. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and isotopic distribution of the labeled palmitic acid.[6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Palmitic acid is often derivatized to a more volatile form, such as a methyl ester (FAME), prior to GC-MS analysis.[7] This can be achieved by heating the fatty acid in a methanolic solution of a catalyst like sulfuric acid.[7]

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where it is separated from other components based on its volatility and interaction with the GC column stationary phase.

-

MS Analysis: The separated compound enters the mass spectrometer, where it is ionized (commonly by electron ionization - EI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and the extent of deuterium incorporation by observing the shift in the molecular ion peak and the isotopic pattern.[6][8]

Experimental Protocol: High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

This method is suitable for the analysis of the underivatized fatty acid.[9]

-

Sample Preparation: The sample is dissolved in a suitable solvent and may undergo simple hydrolysis and neutralization steps.[9]

-

HPLC Separation: The sample is injected into an HPLC system for separation.

-

ESI-MS Analysis: The eluent from the HPLC is introduced into the electrospray ionization source of the mass spectrometer. Analysis is typically performed in negative ion mode, monitoring for the [M-H]⁻ ion of palmitic acid.[9]

Quantitative Data from Mass Spectrometry

| Parameter | Description | Typical Value/Range |

| Isotopic Purity | The percentage of the labeled molecule that contains the desired number of deuterium atoms. | >98% for commercially available standards.[10] |

| Molecular Ion Peak (Perdeuterated) | The m/z of the molecular ion for palmitic acid-d₃₁. | m/z 287.62 for the free acid.[10] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Can be in the nanomolar range with sensitive MS techniques.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the positions of the deuterium labels.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: The deuterated palmitic acid is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

¹H NMR: The absence or significant reduction of signals in the ¹H NMR spectrum at positions expected for protons confirms their replacement by deuterium.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound.

Experimental Protocol: ²H NMR

-

Sample Preparation: A solution of the labeled compound is prepared in a non-deuterated solvent.

-

²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and information about the chemical environment of the deuterium atoms.

Quantitative Data from NMR Spectroscopy

| Parameter | Description | Expected Observation |

| ¹H Signal Attenuation | Reduction in the integral of proton signals corresponding to deuterated positions. | Significant reduction or complete disappearance of signals. |

| ¹³C-D Coupling | Splitting of carbon signals due to coupling with deuterium. | Multiplet patterns for deuterated carbon atoms. |

| ²H Chemical Shift | The resonance frequency of the deuterium nuclei. | Peaks corresponding to the chemical shifts of the deuterated positions. |

Characterization Workflow

Caption: Workflow for the analytical characterization of deuterium-labeled palmitic acid.

Applications in Research and Drug Development

Deuterium-labeled palmitic acid is an invaluable tool for:

-

Metabolic Flux Analysis: Tracing the pathways of fatty acid metabolism, including beta-oxidation, elongation, and desaturation.[8][9]

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs or drug carriers.

-

Lipidomics: Serving as an internal standard for the accurate quantification of palmitic acid and other fatty acids in complex biological samples.[1]

-

Enzyme Mechanism Studies: Elucidating the mechanisms and stereospecificity of enzymes involved in fatty acid metabolism.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]

Physical and chemical properties of Palmitic acid-d2-5

A Note on Nomenclature: The topic specified is "Palmitic acid-d2-5". Following a comprehensive review of scientific literature and chemical databases, it is highly probable that this is a typographical error. The most common and commercially available deuterated form of palmitic acid with two deuterium atoms is Palmitic acid-d2 , specifically hexadecanoic-2,2'-d2 acid . This guide will focus on this compound, providing a thorough overview of its properties and applications for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical and chemical properties, experimental applications, and biological significance of Palmitic acid-d2. Quantitative data is presented in structured tables, and key experimental protocols and signaling pathways are described in detail.

Core Physical and Chemical Properties

Palmitic acid-d2 is a stable, isotopically labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The incorporation of two deuterium atoms at the C-2 position makes it an invaluable tool in metabolic research and quantitative analysis, primarily as an internal standard for mass spectrometry-based techniques.

General and Physical Properties

The physical properties of Palmitic acid-d2 are very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of two deuterium atoms.

| Property | Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid) | Palmitic acid (non-deuterated) |

| Appearance | White crystalline solid/flakes | White crystalline scales/flakes[1] |

| Molecular Formula | C₁₆H₃₀D₂O₂[2][3][4] | C₁₆H₃₂O₂[1] |

| Molecular Weight | 258.44 g/mol [4][5][6] | 256.42 g/mol [1] |

| Melting Point | Not explicitly stated for d2, but expected to be very close to the non-deuterated form. | 61-63 °C[1][7][8] |

| Boiling Point | Not explicitly stated for d2, but expected to be very close to the non-deuterated form. | 351-352 °C[1][7] |

| CAS Number | 62689-96-7[2][3][4][5] | 57-10-3[1][9] |

Solubility and Storage

| Property | Value |

| Solubility | DMF: 20 mg/ml[2][3]DMSO: 20 mg/ml[2][3]Ethanol: 30 mg/ml[2][3]Ethanol:PBS (pH 7.2) (1:2): 0.25 mg/ml[2][3]Water: Insoluble[1][10] |

| Storage Temperature | -20°C[2] |

Experimental Protocols

Palmitic acid-d2 is a critical tool for tracing the metabolism of fatty acids and for accurate quantification of palmitic acid in complex biological samples.[2][3][7]

Synthesis of Deuterated Palmitic Acid

A more general, enzyme-assisted method for producing deuterated fatty acids has also been described, which offers high purity.[11]

Quantification of Palmitic Acid using GC-MS with Palmitic Acid-d2 as an Internal Standard

Palmitic acid-d2 is widely used as an internal standard for the accurate quantification of palmitic acid in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS).[7] The following is a generalized protocol.

1. Sample Preparation and Lipid Extraction:

-

A known amount of the biological sample (e.g., plasma, cell lysate) is spiked with a precise amount of Palmitic acid-d2.

-

Lipids are extracted from the sample using a suitable solvent system, such as a Folch extraction (chloroform:methanol).

2. Saponification and Derivatization:

-

The extracted lipids are saponified (hydrolyzed) using a base (e.g., KOH) to release the free fatty acids.

-

The free fatty acids are then derivatized to make them more volatile for GC analysis. A common method is esterification to form fatty acid methyl esters (FAMEs) or derivatization with agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6]

3. GC-MS Analysis:

-

The derivatized sample is injected into a GC-MS system.

-

The GC column separates the different fatty acid derivatives based on their boiling points and polarity.

-

The mass spectrometer detects the derivatized palmitic acid and Palmitic acid-d2. The analysis is often performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

4. Quantification:

-

A calibration curve is generated using known concentrations of non-deuterated palmitic acid standard and a fixed concentration of Palmitic acid-d2.

-

The ratio of the peak area of the analyte (palmitic acid) to the peak area of the internal standard (Palmitic acid-d2) is calculated for both the standards and the unknown samples.

-

The concentration of palmitic acid in the original sample is determined by comparing its peak area ratio to the calibration curve.

Quantification of Palmitic Acid using LC-MS/MS with Palmitic Acid-d2 as an Internal Standard

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for the analysis of fatty acids, and Palmitic acid-d2 serves as an excellent internal standard.[5][7]

1. Sample Preparation:

-

Similar to the GC-MS protocol, a known amount of the biological sample is spiked with Palmitic acid-d2.

-

Lipids are extracted, and in some cases, saponified.

2. Derivatization (Optional but common):

-

To enhance ionization efficiency in the mass spectrometer, fatty acids can be derivatized. For example, trimethylaminoethyl (TMAE) derivatization can be used to improve sensitivity in positive ion mode.[5]

3. LC-MS/MS Analysis:

-

The prepared sample is injected into an LC-MS/MS system.

-

The LC system, often using a C18 reversed-phase column, separates the fatty acids.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the transition of the parent ion to a specific daughter ion for both palmitic acid and Palmitic acid-d2, providing high selectivity.

4. Quantification:

-

Quantification is performed using a calibration curve and the ratio of the analyte signal to the internal standard signal, analogous to the GC-MS method.

Involvement in Signaling Pathways

Palmitic acid is not just a component of cellular structures and an energy source; it also acts as a signaling molecule that can influence various cellular processes.[13][14] The following diagrams illustrate some of the key signaling pathways affected by palmitic acid.

Palmitic Acid-Induced NF-κB Signaling

Palmitic acid can activate the pro-inflammatory NF-κB signaling pathway through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and the induction of endoplasmic reticulum (ER) stress.[15][16][17][18][19]

Palmitic Acid and the PI3K/Akt Signaling Pathway

Palmitic acid can modulate the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and metabolism. The effects can be context-dependent, with some studies showing inhibition of insulin-stimulated Akt activation, while others report activation in certain cancer cells.[19][20]

Palmitic Acid and Protein Kinase C (PKC) Signaling

Palmitic acid can lead to the accumulation of diacylglycerol (DAG), which is an activator of several Protein Kinase C (PKC) isoforms. This activation can have downstream effects on various cellular processes, including inflammation and insulin resistance.[1][2][19]

References

- 1. JCI - Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents [jci.org]

- 2. Palmitic acid mediates hypothalamic insulin resistance by altering PKC-θ subcellular localization in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]

- 8. CN102094050B - Method for preparing hexadecanoic acid propylene glycol ester - Google Patents [patents.google.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Palmitic acid stimulates NLRP3 inflammasome activation through TLR4-NF-κB signal pathway in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 17. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmitic acid stimulates energy metabolism and inhibits insulin/PI3K/AKT signaling in differentiated human neuroblastoma cells: The role of mTOR activation and mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells[S] [agris.fao.org]

- 20. Induction of Autophagy by Palmitic Acid via Protein Kinase C-mediated Signaling Pathway Independent of mTOR (Mammalian Target of Rapamycin) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Palmitic Acid-d2 for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial availability and applications of high-purity Palmitic acid-d2. This deuterated analog of palmitic acid serves as a critical tool in various research fields, particularly in mass spectrometry-based quantitative analysis and metabolic studies.

Commercial Availability and Specifications

Several reputable commercial suppliers offer high-purity Palmitic acid-d2 (specifically, palmitic acid-2,2-d2). The following tables summarize the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

Table 1: General and Chemical Properties of Commercial Palmitic Acid-d2

| Property | Sigma-Aldrich | Cayman Chemical | MedChemExpress | Cambridge Isotope Laboratories |

| Product Name | Palmitic acid-2,2-d2 | Palmitic Acid-d2 | Palmitic acid-d2 | Palmitic acid (2,2-D2, 98%) |

| CAS Number | 62689-96-7[1] | 62689-96-7[1] | 62689-96-7 | 62689-96-7 |

| Molecular Formula | C₁₆H₃₀D₂O₂[1] | C₁₆H₃₀D₂O₂[1] | C₁₆H₃₀D₂O₂ | C₁₆H₃₀D₂O₂ |

| Molecular Weight | 258.44 g/mol [1] | 258.4 g/mol [1] | 258.44 g/mol | 258.44 g/mol |

| Form | Solid[1] | Crystalline Solid | Solid | Solid |

| Melting Point | 61-64 °C[1] | Not specified | Not specified | Not specified |

Table 2: Purity and Isotopic Enrichment of Commercial Palmitic Acid-d2

| Specification | Sigma-Aldrich | Cayman Chemical | MedChemExpress | Cambridge Isotope Laboratories |

| Isotopic Purity | 98 atom % D[1] | ≥98% deuterated forms (d1-d2)[1] | Not specified | 98% |

| Chemical Purity | ≥98% | Not specified | ≥98.0% | 98% |

| Endotoxin Tested | Yes[1] | Not specified | Not specified | Not specified |

Table 3: Available Sizes and Storage Recommendations

| Parameter | Sigma-Aldrich | Cayman Chemical | MedChemExpress | Cambridge Isotope Laboratories |

| Available Sizes | Custom packaging available | 250 mg, 500 mg, 1 g | 25 mg, 50 mg, 100 mg | 1 g |

| Storage Temperature | Room temperature | -20°C | -20°C | Room temperature |

Key Applications and Experimental Protocols

High-purity Palmitic acid-d2 is primarily utilized as an internal standard for the precise quantification of endogenous palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is also employed in metabolic labeling studies to trace the incorporation and turnover of palmitic acid in various cellular processes, such as protein palmitoylation.

Protocol 1: Quantification of Palmitic Acid in Biological Samples using GC-MS with Palmitic Acid-d2 as an Internal Standard

This protocol outlines the general steps for the quantitative analysis of palmitic acid in samples like plasma, tissues, or cell cultures.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of Palmitic acid-d2 solution as the internal standard.

-

Perform a lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.

-

After vortexing and centrifugation, the lipid-containing organic phase is separated.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

The extracted lipids are subjected to a derivatization step to convert the fatty acids into their more volatile FAMEs. A common and effective method is acid-catalyzed esterification using 14% boron trifluoride in methanol (BF₃-methanol).

-

The reaction mixture is heated (e.g., at 100°C for 30 minutes) to ensure complete derivatization.

-

After cooling, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Analysis:

-

The extracted FAMEs are concentrated and injected into the GC-MS system.

-

The GC is equipped with a suitable capillary column (e.g., a polar-phase column) to separate the different FAMEs.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the molecular ions corresponding to the methyl palmitate and its deuterated internal standard.

4. Data Analysis:

-

A calibration curve is generated using standard solutions of unlabeled palmitic acid at known concentrations, each spiked with the same constant amount of Palmitic acid-d2.

-

The ratio of the peak area of the analyte (methyl palmitate) to the peak area of the internal standard (methyl palmitate-d2) is plotted against the concentration of the analyte.

-

The concentration of palmitic acid in the biological samples is then determined from this calibration curve.

Workflow for GC-MS quantification of palmitic acid.

Protocol 2: Metabolic Labeling of Palmitoylated Proteins

This protocol describes a method for tracing the incorporation of palmitic acid into cellular proteins.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the normal growth medium with a medium containing Palmitic acid-d2. The concentration and labeling time will need to be optimized for the specific cell type and experimental goals.

-

Incubate the cells for the desired period to allow for the metabolic incorporation of the deuterated fatty acid into proteins.

2. Cell Lysis and Protein Extraction:

-

After the labeling period, wash the cells with phosphate-buffered saline (PBS) to remove excess unincorporated Palmitic acid-d2.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

3. Protein Quantification and Preparation for MS Analysis:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

The protein sample can be further processed by methods such as immunoprecipitation to enrich for a specific protein of interest or by SDS-PAGE for separation of the entire proteome.

4. Mass Spectrometry Analysis:

-

For targeted analysis of a specific protein, the protein of interest can be excised from an SDS-PAGE gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The presence of the d2-label on palmitoylated peptides will result in a characteristic mass shift, allowing for their identification and relative quantification.

-

For global palmitoyl-proteomics, more advanced techniques involving chemical capture of palmitoylated proteins followed by MS analysis can be employed.

Workflow for metabolic labeling of proteins.

Signaling Pathway: Role of Palmitoylation in Lck Kinase Activation

Protein S-palmitoylation is a reversible post-translational modification that plays a crucial role in regulating the localization and function of many signaling proteins. A well-studied example is the lymphocyte-specific protein tyrosine kinase (Lck), a key player in T-cell receptor (TCR) and Fas receptor signaling. The dynamic attachment and removal of palmitate from Lck regulate its association with the plasma membrane and its participation in signaling cascades.

The following diagram illustrates a simplified model of the Lck palmitoylation cycle and its role in downstream signaling.

Lck palmitoylation and its role in signaling.

This guide provides a foundational understanding of the commercial landscape and technical applications of high-purity Palmitic acid-d2. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

References

Unraveling Lipid Dynamics: A Technical Guide to Stable Isotope Tracers in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of stable isotope tracers in lipidomics. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to investigate the dynamic nature of the lipidome. By leveraging stable isotope labeling, one can move beyond static snapshots of lipid concentrations to elucidate the intricate processes of lipid synthesis, transport, and turnover, offering profound insights into cellular metabolism in both health and disease.[1][2][3][4]

Core Principles of Stable Isotope Tracing in Lipidomics

Stable isotope tracing is a powerful technique that utilizes non-radioactive, heavy isotopes of elements such as carbon (¹³C), hydrogen (²H or deuterium), and nitrogen (¹⁵N) to label lipids and their precursors.[1][3] The fundamental principle lies in the ability of mass spectrometry to differentiate between molecules containing these heavy isotopes (the "tracer") and their naturally abundant, lighter counterparts (the "tracee").[3] Because stable isotopes are chemically identical to their light counterparts, they are metabolized in the same manner, allowing researchers to track their incorporation into various lipid species over time and thereby quantify the rates of metabolic pathways.[1]

Three primary experimental approaches are employed in stable isotope tracing studies of lipid metabolism:

-

Tracer Dilution: This method is used to determine the rate of appearance of a specific lipid in a given compartment, such as the plasma. By introducing a known amount of a labeled lipid (tracer) and measuring its dilution by the unlabeled lipid (tracee), one can calculate the rate at which the tracee is entering the compartment.[1]

-

Tracer Incorporation: This approach involves administering a labeled precursor (e.g., ¹³C-glucose, ¹³C-acetate, or labeled fatty acids) and monitoring its incorporation into newly synthesized lipids. This allows for the quantification of de novo lipogenesis (the synthesis of fatty acids from non-lipid precursors) and the synthesis rates of more complex lipids like triglycerides and phospholipids.[1][5]

-

Tracer Conversion: This method tracks the transformation of one labeled lipid into another. It is particularly useful for studying pathways such as fatty acid elongation and desaturation, or the remodeling of complex lipids.[1]

Commonly Used Stable Isotope Tracers in Lipidomics:

| Isotope | Common Labeled Precursors | Key Applications |

| ¹³C | [U-¹³C]-Glucose, [¹³C₂]-Acetate, [U-¹³C]-Palmitate | Tracing de novo lipogenesis, fatty acid synthesis and elongation, triglyceride synthesis.[5][6][7][8] |

| ²H (D) | Deuterated water (D₂O), Deuterated fatty acids | Measuring whole-body lipid turnover, cholesterol synthesis, and fatty acid metabolism.[3] |

| ¹⁵N | ¹⁵N-labeled amino acids (e.g., Serine, Choline) | Investigating the metabolism of nitrogen-containing lipids such as sphingolipids and phosphatidylethanolamine. |

Experimental Workflows and Signaling Pathways

Stable isotope tracing can be applied to a variety of experimental workflows to investigate specific aspects of lipid metabolism and signaling.

Investigating De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway for synthesizing fatty acids from acetyl-CoA, which is primarily derived from carbohydrates.[6][9] This process is highly active in the liver and adipose tissue and is implicated in various metabolic diseases.[7][8][10][11]

A key signaling pathway that regulates DNL is the insulin signaling pathway. Insulin activates transcription factors such as SREBP-1c, which upregulates the expression of key lipogenic enzymes like ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN).

Investigating Fatty Acid Oxidation (FAO)

Fatty acid oxidation is the process by which fatty acids are broken down to produce energy. Stable isotope tracers can be used to measure the rate of FAO by tracking the appearance of labeled CO₂ derived from the oxidation of a labeled fatty acid.[1]

Quantitative Data Presentation

A key advantage of stable isotope tracing is the ability to generate quantitative data on the dynamics of lipid metabolism. The following tables provide examples of how such data can be presented.

Table 1: Fractional Contribution of De Novo Lipogenesis to VLDL-Palmitate in Humans[7][8][11]

| Condition | Fractional Contribution (%) | Reference |

| Fasted | 0.91 ± 0.27 | Hellerstein et al., 1991[7][8][11] |

| Fed (High Carbohydrate) | 1.64 - 1.97 | Hellerstein et al., 1991[7][8][11] |

Table 2: Intramuscular Triglyceride (IMTG) Fractional Synthesis Rate (FSR) in Humans[12][13]

| Subject Group | Resting IMTG FSR (%/h) | Reference |

| Endurance-Trained Athletes | 1.56 | Bergman et al., 2018 |

| Lean, Sedentary | 0.61 | Bergman et al., 2018 |

| Obese | 0.42 | Perreault et al., 2010 |

| Obese with Pre-diabetes | 0.21 | Perreault et al., 2010 |

Table 3: Cholesterol Synthesis Rates in Humans Measured by Different Stable Isotope Methods[3][14][15]

| Method | Synthesis Rate ( g/day ) | Reference |

| Squalene Kinetics ([¹⁴C]mevalonic acid) | ~0.5 - 1.2 | Grundy & Ahrens, 1969[12] |

| Deuterium Incorporation (D₂O) | Varies with dietary intake | Jones et al., 1988[3] |

| ¹³C-Acetate Infusion | Varies with dietary intake | Di Buono et al., 2000[3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in stable isotope-based lipidomics.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for DNL Analysis

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS and the desired concentration of [U-¹³C₆]-Glucose (typically 5-25 mM).

-

Isotope Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the ¹³C label into newly synthesized lipids.

-

Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a centrifuge tube.

-

Proceed to Lipid Extraction (Protocol 2).

Protocol 2: Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

Materials:

-

Cell suspension in methanol (from Protocol 1)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge

Procedure:

-

To the 1 mL of cell suspension in methanol, add 0.5 mL of chloroform and 0.4 mL of water.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

The dried lipid extract can be stored at -80°C until analysis.

Protocol 3: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

Materials:

-

Dried lipid extract (from Protocol 2)

-

Boron trifluoride (BF₃) in methanol (14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF₃-methanol.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Protocol 4: LC-MS/MS Analysis of Intact Labeled Lipids

Materials:

-

Dried lipid extract (from Protocol 2)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Appropriate mobile phases (e.g., water, acetonitrile, isopropanol with additives like formic acid and ammonium formate)

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1 v/v).

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the different lipid classes and species.

-

Mass Spectrometric Detection: Analyze the eluting lipids using the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid classes.

-

Data Acquisition: Acquire full scan MS data to identify the mass-to-charge ratios (m/z) of the labeled and unlabeled lipids. Acquire tandem MS (MS/MS) data to confirm the identity of the lipids and to determine the location of the isotope label within the molecule.

-

Data Analysis: Use specialized software to identify the lipid species and to quantify the isotopic enrichment by comparing the peak areas of the labeled and unlabeled isotopologues.

Conclusion

Stable isotope tracers are indispensable tools in modern lipidomics research, enabling the quantification of dynamic metabolic processes that are not accessible through static measurements alone.[1][2][3][4] By providing a means to measure the rates of lipid synthesis, transport, and turnover, these techniques offer a deeper understanding of the complex roles of lipids in health and disease. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to design and execute their own stable isotope tracing studies, ultimately contributing to new discoveries in lipid metabolism and the development of novel therapeutic strategies.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology | Semantic Scholar [semanticscholar.org]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Measurement of de novo hepatic lipogenesis in humans using stable isotopes. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cholesterol synthesis in man by isotope kinetics of squalene - PMC [pmc.ncbi.nlm.nih.gov]

Role of deuterated fatty acids in studying metabolic pathways

An In-depth Technical Guide on the Role of Deuterated Fatty Acids in Studying Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated fatty acids are stable isotope-labeled molecules where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a non-radioactive, heavier isotope of hydrogen.[1] This subtle change in mass and the stronger carbon-deuterium (C-D) bond make them invaluable tools for tracing the intricate and dynamic pathways of lipid metabolism.[2] Unlike radioactive isotopes, stable isotopes are safe for use in human studies, including in children and pregnant women, allowing for repeated measurements.[3][4]

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with using deuterated fatty acids in metabolic research. It is designed to serve as a technical resource for professionals engaged in basic science, clinical research, and drug development.

Core Principles

The utility of deuterated fatty acids in metabolic research is founded on two key principles: their function as metabolic tracers and the kinetic isotope effect (KIE).

-

Metabolic Tracing : Deuterated fatty acids act as "tagged" molecules that can be introduced into a biological system (in vivo or in vitro).[5][6] Once administered, these labeled fatty acids participate in the same metabolic processes as their non-deuterated counterparts.[7] Researchers can track their journey and identify their transformation into various metabolites by detecting the unique mass signature conferred by the deuterium atoms.[2][8] The primary analytical tool for this purpose is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), which can separate and quantify these labeled molecules and their products with high sensitivity and specificity.[6][9][10]

-

Kinetic Isotope Effect (KIE) : The C-D bond is significantly stronger than a carbon-hydrogen (C-H) bond.[11] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate.[11] This phenomenon, known as the KIE, is particularly powerful in studying lipid peroxidation.[12][13] Polyunsaturated fatty acids (PUFAs) are vulnerable to oxidation at their bis-allylic sites. By replacing the hydrogen atoms at these positions with deuterium, the rate-limiting step of hydrogen abstraction by reactive oxygen species (ROS) is slowed, effectively inhibiting the lipid peroxidation chain reaction.[12][13][14]

Applications in Metabolic Pathway Analysis

Deuterated fatty acids are versatile tools used to investigate a wide array of metabolic processes.

De Novo Lipogenesis (DNL)

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors like glucose, can be quantified using deuterium oxide (D₂O), or heavy water.[15][16] When D₂O is administered, the deuterium is incorporated into acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis.[17][18] By measuring the deuterium enrichment in newly synthesized fatty acids (primarily palmitate) and in body water, the fractional and absolute rates of DNL can be calculated.[15][18] This method is non-specific to the carbon source and can be applied to virtually any tissue.[15]

Fatty Acid Oxidation

The rate of fatty acid oxidation can be determined by administering a deuterated fatty acid and measuring the appearance of deuterium in the body's water pool.[19] As the fatty acid is oxidized through β-oxidation, the deuterium atoms are released and incorporated into water. This method offers advantages over traditional ¹³C-based breath tests, as it does not require frequent breath collection or a controlled environment for measuring CO₂ production.[19] Studies have shown that dietary fat oxidation measured with d₃₁-palmitic acid is highly correlated with results from [1-¹³C]-palmitic acid after correcting for isotope exchange in the TCA cycle.[19]

Fatty Acid Elongation, Desaturation, and Interconversion

Stable isotope tracers are used to follow the metabolic fate of individual fatty acids. For instance, after administering a deuterated precursor like d₇-stearic acid (C18:0), its conversion into metabolic products through desaturation (to d₇-oleic acid, C18:1) and β-oxidation (to d₇-palmitic acid, C16:0) can be tracked in plasma over time.[8][9] This provides quantitative insights into the activity of elongase and desaturase enzymes, which are critical in maintaining cellular lipid homeostasis.[6][8][10]

Probing Lipid Peroxidation and Oxidative Stress

Deuterium-reinforced PUFAs (D-PUFAs) are a groundbreaking tool for both studying and mitigating lipid peroxidation, a key pathological process in many diseases.[1][14] By replacing the hydrogens at the oxidation-prone bis-allylic sites, D-PUFAs interrupt the destructive chain reaction of lipid peroxidation due to the KIE.[12][13][20] This approach has shown therapeutic potential in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as atherosclerosis, by reducing levels of oxidative stress markers like F2-isoprostanes.[21][22]

Lipoprotein and Triglyceride Metabolism

Deuterated fatty acid tracers are essential for studying the dynamics of triglyceride and lipoprotein metabolism in vivo.[5] By infusing a labeled fatty acid, researchers can trace its uptake by the liver, incorporation into triglycerides, and secretion into the circulation within very low-density lipoprotein (VLDL) particles.[5] This allows for the quantification of VLDL-triglyceride secretion rates, providing critical information on hepatic lipid handling in metabolic health and disease.[5]

Data Presentation: Quantitative Summaries

The following tables summarize key quantitative findings from studies utilizing deuterated fatty acids.

Table 1: Comparison of Fatty Acid Oxidation Tracers

| Tracer | Mean Recovery (10h post-dose) | Correlation (r²) with corrected ¹³C tracer | Key Advantage |

|---|---|---|---|

| d₃₁-Palmitic Acid | 13.2 ± 7.7% | 0.88 | Eliminates need for VCO₂ measurement and frequent sampling.[19] |

| [1-¹³C]-Palmitic Acid | 6.4 ± 3.6% (uncorrected) | N/A | Requires correction with labeled acetate for TCA cycle exchange.[19] |

Data from a study comparing dietary fat oxidation in resting subjects.[19]

Table 2: Effect of D-PUFA Treatment on Oxidative Stress and Disease Markers

| Condition / Model | Treatment | Outcome Measure | Percentage Change |

|---|---|---|---|

| Atherosclerosis (APOE*3-Leiden.CETP mice) | D-PUFA Diet | Plasma F2-isoprostanes | ~ -80%[22] |

| Plasma Total Cholesterol | ~ -25%[22] | ||

| Atherosclerotic Lesion Area | -26%[22] | ||

| Alzheimer's Model (APP/PS1 mice) | D-PUFA Diet | Brain Lipid Peroxidation Products | Reduced[21] |

| Hippocampal Aβ40 Concentration | Significantly Lower[21] |

Data compiled from studies investigating the therapeutic potential of D-PUFAs.[21][22]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.

Protocol 1: In Vivo Fatty Acid Flux and Interconversion Study

-

Tracer Preparation and Administration :

-

Prepare a sterile solution of the deuterated fatty acid (e.g., d₇-stearic acid) complexed with human albumin to ensure solubility.[3]

-

Administer the tracer to the subject (animal or human) via a primed-constant intravenous infusion or as a single oral dose.[5][9][10] The infusion rate for deuterated tracers is typically in the range of 0.03-0.04 μmol per kg per minute.[5]

-

-

Sample Collection :

-

Lipid Extraction and Derivatization :

-

Extract total lipids from plasma or tissue homogenates using a standard method like the Folch or Bligh-Dyer procedure.

-

Hydrolyze the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF₃-methanol to make them volatile for GC-MS analysis.

-

-

Mass Spectrometry Analysis :

-

Analyze FAMEs using GC-MS or analyze free fatty acids using LC-MS/MS.[8][9]

-

For GC-MS, use selected ion monitoring (SIM) to track the mass-to-charge ratio (m/z) of the unlabeled fatty acid and its deuterated isotopologues.[8]

-

For LC-MS/MS, use multiple reaction monitoring (MRM) for precise quantification.[2][7]

-

-

Data Analysis :

-

Calculate the isotopic enrichment of the tracer and its metabolic products in the plasma.

-

Use steady-state tracer dilution equations to calculate the rate of appearance (flux) of the fatty acid.[3][23]

-

Determine the rate of conversion to other fatty acids by tracking the appearance of the deuterium label in those molecules.[8]

-

Protocol 2: Quantification of De Novo Lipogenesis (DNL) with D₂O

-

D₂O Administration :

-

Body Water Enrichment Measurement :

-

Collect plasma, saliva, or urine samples to measure the deuterium enrichment of body water. This can be done using gas chromatography-mass spectrometry (GC-MS) after exchange with a solvent like acetone.[15]

-

-

Sample Processing :

-

Collect plasma or tissue samples at the end of the labeling period.

-

Isolate the lipid fraction of interest (e.g., VLDL-triglycerides from plasma, total lipids from liver tissue).[15]

-

Prepare FAMEs from the isolated lipids as described in Protocol 1.

-

-

GC-MS Analysis :

-

DNL Calculation :

-

Use the measured body water enrichment and the mass isotopomer distribution of palmitate to calculate the fraction of newly synthesized fatty acids. The calculation requires using the maximum number of deuterium atoms that can be incorporated into the molecule (N). For palmitate synthesized in vivo, N is typically 21.[18]

-

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts and processes.

Caption: General workflow for a metabolic tracer study using deuterated fatty acids.

Caption: Pathway of deuterium incorporation into palmitate during DNL from D₂O.

Caption: Mechanism of lipid peroxidation inhibition by D-PUFAs via the KIE.

Conclusion

Deuterated fatty acids are a cornerstone of modern metabolic research, providing unparalleled insights into the synthesis, oxidation, and modification of lipids. Their application as stable isotope tracers allows for the safe and quantitative assessment of metabolic fluxes in both preclinical models and human subjects. Furthermore, the unique properties of D-PUFAs have opened new avenues for therapeutic interventions in diseases characterized by oxidative stress. As analytical technologies continue to advance, the role of deuterated fatty acids in elucidating complex metabolic networks and developing novel diagnostics and therapies is set to expand even further.

References

- 1. compoundchem.com [compoundchem.com]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. researchgate.net [researchgate.net]

- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 13. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deuterium-reinforced polyunsaturated fatty acids protect against atherosclerosis by lowering lipid peroxidation and hypercholesterolemia. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 23. metsol.com [metsol.com]

A Technical Guide to Measuring De Novo Lipogenesis Using Deuterium-Labeled Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of deuterium-based stable isotope tracers for the quantitative analysis of de novo lipogenesis (DNL). It covers the core biochemical pathways, detailed experimental protocols, data interpretation, and the key signaling networks that regulate this critical metabolic process.

Introduction to De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is essential for numerous cellular functions, including energy storage in the form of triglycerides, the formation of cell membranes, and the generation of signaling molecules.[1][2] While DNL occurs in various tissues, it is most prominent in the liver and adipose tissue.[3]

Dysregulation of DNL is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5] Consequently, the accurate measurement of DNL rates is crucial for understanding disease pathophysiology and for evaluating the efficacy of novel therapeutic agents designed to modulate lipid metabolism.[1][6]

Stable isotope tracing is a powerful technique for investigating metabolic dynamics.[1] By introducing a labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites, providing a quantitative measure of metabolic flux. Deuterium oxide (²H₂O or D₂O), also known as heavy water, is a widely used and reliable tracer for quantifying DNL in vivo.[5][6] The deuterium atoms from D₂O are incorporated into the carbon-hydrogen bonds of newly synthesized fatty acids, such as palmitic acid, allowing for the calculation of their synthesis rates.[7]

The De Novo Lipogenesis Pathway

The synthesis of palmitic acid (C16:0), the primary product of DNL, begins with excess carbohydrates.[8][9] Glucose is metabolized through glycolysis to pyruvate, which enters the mitochondria and is converted to acetyl-CoA.[10] This acetyl-CoA is the fundamental two-carbon building block for fatty acid synthesis.[1]

For lipogenesis to proceed, mitochondrial acetyl-CoA is transported to the cytoplasm in the form of citrate. In the cytoplasm, the enzyme ATP-citrate lyase (ACLY) cleaves citrate to regenerate acetyl-CoA.[2] Acetyl-CoA is then carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC), a key regulatory step. Finally, the fatty acid synthase (FASN) complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate.[1][2] This process requires reducing equivalents in the form of NADPH.[1] The resulting palmitic acid can be further elongated or desaturated to form other fatty acid species.[8][9]

Caption: Core biochemical pathway of de novo lipogenesis from glucose.

Experimental Protocol: Measuring DNL with a D₂O Tracer

This section outlines a generalized protocol for measuring the rate of DNL in vivo using D₂O, based on methodologies reported in the literature.[7]

Experimental Workflow

The overall process involves administering the D₂O tracer, allowing for its incorporation into body water and newly synthesized lipids, followed by sample collection, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Standard experimental workflow for DNL measurement using a D₂O tracer.

Detailed Methodology

1. Tracer Administration:

-

Administer a single intraperitoneal (IP) injection of 99.9% D₂O in a sterile saline solution (e.g., 0.9% NaCl).[7] A typical dose for mice is 28 ml/kg of body weight to achieve a steady-state body water enrichment of approximately 3-4%.[7]

-

The tracer is administered, and the subject is monitored for a set period (e.g., 19-24 hours) to allow for deuterium incorporation.[5][7]

2. Sample Collection:

-

Collect blood samples via standard methods. Plasma can be used to measure the enrichment of body water.

-

Euthanize the subject and carefully excise tissues of interest (e.g., liver, epididymal fat pads).[7] Immediately freeze-clamp tissues in liquid nitrogen and store at -80°C until analysis.[7]

3. Measurement of Body Water Enrichment:

-

Body water enrichment is the precursor enrichment and is critical for accurate DNL calculation.

-

It can be determined from plasma, saliva, or urine using methods like GC-MS analysis of acetone exchanged with body water.[7]

4. Lipid Extraction:

-

Homogenize the frozen tissue samples.

-

Extract total lipids using a standard procedure like the Folch method, which uses a chloroform:methanol solvent system.[7]

5. Saponification and Fatty Acid Extraction:

-

Isolate the triglyceride (TG) fraction from the total lipid extract.

-

Saponify the isolated TGs by reacting with a strong base (e.g., 1N KOH in ethanol) at high temperature (e.g., 90°C for 2 hours) to cleave the fatty acids from the glycerol backbone.[7]

-

Acidify the solution and extract the free fatty acids into an organic solvent like hexane.[7]

6. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To make the fatty acids volatile for gas chromatography, they must be derivatized. A common method is methylation to form FAMEs using a reagent like boron trifluoride in methanol.

-

The resulting FAMEs are extracted into hexane and transferred to a GC-MS vial for analysis.[1]

7. GC-MS Analysis:

-

Use a suitable capillary column (e.g., DB-17MS) to separate the different FAMEs.[7]

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the relevant mass-to-charge ratios (m/z) for the unenriched (M0) and deuterium-enriched (M1, M2, etc.) isotopologues of palmitate.[7]

8. Calculation of Fractional DNL:

-

Calculate the isotopic enrichment for each mass isotopomer.

-

The fractional synthesis rate (FSR) of palmitate is determined using a precursor-product relationship, which relates the enrichment of the product (palmitate) to the enrichment of the precursor (body water) over the labeling time.[7]

-

The formula is generally expressed as:

-

FSR (%/day) = (Enrichment in Palmitate / (Enrichment in Body Water × n)) × 100 × Time (days)

-

Where 'n' is the number of exchangeable hydrogens from water incorporated during synthesis (the theoretical maximum for palmitate is 22).

-

Signaling Pathways Regulating De Novo Lipogenesis

DNL is tightly regulated at the transcriptional level by a network of signaling pathways that respond to nutritional and hormonal cues. Insulin is a potent activator of DNL.[4] Key transcription factors that mediate this process include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[2][3]

-

Insulin Signaling: Insulin activates the PI3K-AKT pathway, which promotes the processing and activation of SREBP-1c.[4]

-

SREBP-1c: This transcription factor directly upregulates the expression of key lipogenic genes, including ACLY, ACC, and FASN.[3]

-

ChREBP: Activated by glucose metabolites, ChREBP also drives the transcription of lipogenic enzymes, providing a direct link between carbohydrate intake and fatty acid synthesis.[2][4]

Caption: Key signaling pathways regulating DNL transcription factors.

Data Presentation and Interpretation

The primary output of a D₂O tracing study is the fractional contribution of DNL to a specific lipid pool. This data is critical for comparing metabolic states between different experimental groups.

Table 1: Contribution of De Novo Lipogenesis to VLDL-Triglyceride Production

This table summarizes typical quantitative data for the contribution of hepatic DNL to the fatty acids found in very-low-density lipoprotein (VLDL) triglycerides under different metabolic conditions, as reported in human studies.

| Condition | Contribution of DNL to VLDL-TG Palmitate | Citation |

| Healthy Subjects (Fasting) | < 5% | [11] |

| Healthy Subjects (Fed/High-Carbohydrate Diet) | < 10% | [11] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 15 - 25% | [11] |

Table 2: Example Data from a Pre-Clinical Study with a FASN Inhibitor

This table presents hypothetical data from a study evaluating a fatty acid synthase (FASN) inhibitor in a rodent model of diet-induced obesity.

| Treatment Group | Body Weight (g) | Liver Triglycerides (mg/g) | Fractional DNL Rate (%/day) |

| Control (Vehicle) | 45.2 ± 2.1 | 150.3 ± 15.2 | 18.5 ± 2.5 |

| FASN Inhibitor | 41.5 ± 1.9 | 95.8 ± 11.7 | 4.2 ± 1.1* |

| Data are presented as Mean ± SEM. *p < 0.05 vs. Control. |

Interpretation: The data in Table 2 would indicate that the FASN inhibitor significantly reduces the rate of new fatty acid synthesis, leading to a reduction in liver triglyceride accumulation and a modest effect on body weight. This demonstrates the utility of DNL tracing in assessing the pharmacodynamic effect of a drug candidate.

References

- 1. benchchem.com [benchchem.com]

- 2. De Novo Lipogenesis as a Source of Second Messengers in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic control of de novo lipogenesis: role in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. Using [2H]water to quantify the contribution of de novo palmitate synthesis in plasma: enabling back-to-back studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acids in the de novo lipogenesis pathway and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniscience.co.kr [uniscience.co.kr]

- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Using Palmitic Acid-d2 in Cell Culture for Metabolic Studies

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in metabolic processes.[1] It serves as a primary source of energy, a structural element in cell membranes, and a precursor for various signaling molecules.[1] To unravel its complex roles in health and disease, researchers utilize stable isotope-labeled versions, such as Palmitic acid-d2 (hexadecanoic-2,2′-d2 acid), as tracers in cell culture models. This deuterated analog allows for the precise tracking of the uptake, trafficking, and metabolic fate of palmitic acid without the need for radioactive isotopes.[2][3] Palmitic acid-d2 is an invaluable tool for investigating lipid metabolism, particularly in the context of metabolic diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and for assessing the impact of lipid accumulation on drug-induced toxicity.[1][2][4]

This technical guide provides an in-depth overview of the preliminary studies involving Palmitic acid-d2 in cell culture. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of key metabolic pathways.

Experimental Protocols

A critical aspect of using palmitic acid in cell culture is its low solubility in aqueous media. To overcome this, it is typically complexed with fatty acid-free bovine serum albumin (FAF-BSA) to enhance its delivery to cells.

Protocol 1: Preparation of Palmitic Acid-d2-BSA Complex

This protocol details the preparation of a stock solution for treating cultured cells.

-

Initial Dissolution : Prepare a stock solution of Palmitic acid-d2 (e.g., 500 mM) in a solvent like DMSO.[5]

-

Complexation with BSA :

-

Incubation and Solubilization :

-

Sterilization : Filter the final Palmitic acid-d2-BSA complex through a 0.22 µm sterile filter.[6]

-

Storage : The stock solution can be stored at -80°C for up to six months.[7]

Protocol 2: Cell Culture Treatment and Lysate Preparation

This protocol outlines a general procedure for treating adherent cells with the prepared Palmitic acid-d2-BSA complex.

-

Cell Seeding : Seed cells (e.g., HEK293 or H9c2) in multi-well plates and grow them to approximately 80% confluence in complete medium.[5]

-

Serum Starvation : Before treatment, wash the cells with phosphate-buffered saline (PBS) and switch to a serum-free medium for 6 hours. This step helps to synchronize the cells and reduce background from serum lipids.[5]

-

Tracer Incubation :

-

Dilute the Palmitic acid-d2-BSA stock solution in serum-free medium containing a lower concentration of BSA (e.g., 1%) to the desired final working concentration (e.g., 0.06 mM to 1 mM).[5][8]

-

Remove the starvation medium and add the Palmitic acid-d2 treatment medium to the cells.

-

Incubate for the desired time period (e.g., 4 to 24 hours), depending on the experimental goals.[8]

-

-

Cell Harvesting and Lysis :

-

After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS to stop metabolic processes.[5]

-

Add an appropriate lysis buffer (e.g., Laemmli sample buffer or a buffer compatible with lipid extraction).[5]

-

Scrape the cells and collect the lysate. The lysate can be sonicated to ensure complete homogenization.[5]

-

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

This protocol describes a common method for extracting lipids from cell lysates for subsequent analysis.

-

Solvent Preparation : Prepare a mixture of methanol and pentanol.[9]

-

Extraction :

-

Phase Separation : Centrifuge the samples to pellet insoluble proteins.[9]

-

Sample Collection : Carefully collect the supernatant, which contains the lipid fraction, for analysis.[9]

Data Presentation: Quantitative Analysis